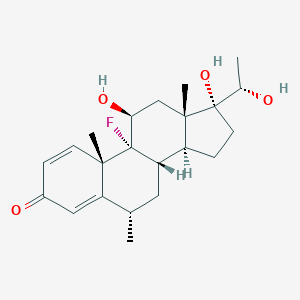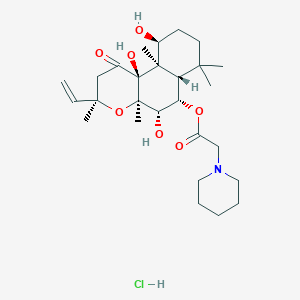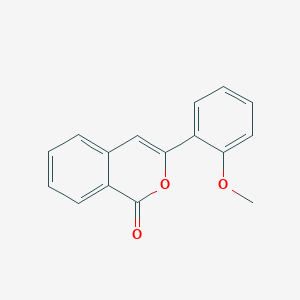
20-Dihydrofluorometholone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
20-Dihydrofluorometholone, also known as DFMT, is a synthetic steroid that belongs to the family of corticosteroids. It is a derivative of prednisolone and is used for its anti-inflammatory and immunosuppressive properties. DFMT is commonly used in scientific research as a tool to study the effects of corticosteroids on various physiological and biochemical processes.
Wirkmechanismus
20-Dihydrofluorometholone exerts its anti-inflammatory and immunosuppressive effects by binding to the glucocorticoid receptor (GR) in the cytoplasm of cells. The GR-20-Dihydrofluorometholone complex then translocates to the nucleus, where it binds to specific DNA sequences called glucocorticoid response elements (GREs). This binding results in the activation or repression of specific genes, which leads to the anti-inflammatory and immunosuppressive effects of 20-Dihydrofluorometholone.
Biochemische Und Physiologische Effekte
20-Dihydrofluorometholone has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-alpha). 20-Dihydrofluorometholone also inhibits the activity of various enzymes involved in the production of prostaglandins and leukotrienes, which are important mediators of inflammation. In addition, 20-Dihydrofluorometholone has been shown to have metabolic effects, including the regulation of glucose and lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
20-Dihydrofluorometholone has several advantages for lab experiments. It is a potent and specific agonist of the GR, which allows for the selective activation of the GR signaling pathway. 20-Dihydrofluorometholone is also stable and can be easily synthesized, which makes it a convenient tool for scientific research. However, 20-Dihydrofluorometholone has some limitations. It has a short half-life and is rapidly metabolized in vivo, which can limit its effectiveness in animal studies. In addition, 20-Dihydrofluorometholone has a high affinity for the mineralocorticoid receptor (MR), which can lead to unwanted side effects.
Zukünftige Richtungen
There are several future directions for research on 20-Dihydrofluorometholone. One area of interest is the development of more selective GR agonists that have fewer side effects than 20-Dihydrofluorometholone. Another area of interest is the investigation of the role of 20-Dihydrofluorometholone in the regulation of immune cell function and inflammation. Finally, the potential use of 20-Dihydrofluorometholone as a therapeutic agent for various inflammatory and autoimmune diseases warrants further investigation.
Conclusion:
In conclusion, 20-Dihydrofluorometholone is a synthetic steroid that is commonly used in scientific research to study the effects of corticosteroids on various physiological and biochemical processes. It exerts its anti-inflammatory and immunosuppressive effects by binding to the GR and modulating gene expression. 20-Dihydrofluorometholone has several advantages for lab experiments, but also has some limitations. Future research on 20-Dihydrofluorometholone will contribute to a better understanding of the role of corticosteroids in health and disease.
Synthesemethoden
20-Dihydrofluorometholone is synthesized by the reaction of prednisolone with hydrofluoric acid and sodium hydride. The reaction results in the replacement of a hydrogen atom on the C20 position of prednisolone with a fluorine atom, which gives rise to 20-Dihydrofluorometholone.
Wissenschaftliche Forschungsanwendungen
20-Dihydrofluorometholone is used extensively in scientific research to study the effects of corticosteroids on various physiological and biochemical processes. It is commonly used in cell culture experiments to study the effects of corticosteroids on cell proliferation, differentiation, and apoptosis. 20-Dihydrofluorometholone is also used in animal studies to investigate the effects of corticosteroids on the immune system, inflammation, and metabolism.
Eigenschaften
CAS-Nummer |
114260-36-5 |
|---|---|
Produktname |
20-Dihydrofluorometholone |
Molekularformel |
C22H31FO4 |
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
(6S,8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-[(1S)-1-hydroxyethyl]-6,10,13-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H31FO4/c1-12-9-17-15-6-8-21(27,13(2)24)20(15,4)11-18(26)22(17,23)19(3)7-5-14(25)10-16(12)19/h5,7,10,12-13,15,17-18,24,26-27H,6,8-9,11H2,1-4H3/t12-,13-,15-,17-,18-,19-,20-,21-,22-/m0/s1 |
InChI-Schlüssel |
JCIFGLBCACUWOI-NBCQHRCPSA-N |
Isomerische SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@]2([C@@]4(C1=CC(=O)C=C4)C)F)O)C)([C@H](C)O)O |
SMILES |
CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)(C(C)O)O |
Kanonische SMILES |
CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)(C(C)O)O |
Synonyme |
20-dihydroFLM 20-dihydrofluorometholone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Furo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B55285.png)



![3-Methylbenzo[c]isoxazole-4,7-dione](/img/structure/B55293.png)


![3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B55300.png)

